5-Chloro-6-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMATBULYGQEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717127 | |
| Record name | 5-Chloro-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896161-13-0 | |
| Record name | 5-Chloro-6-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896161-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Nomenclature, Structural Features, and Isomeric Relationships of 5 Chloro 6 Methylpyridin 3 Amine
IUPAC Nomenclature and Common Designations
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 5-Chloro-6-methylpyridin-3-amine . This name precisely describes the arrangement of the substituent groups—a chloro group at the 5th position, a methyl group at the 6th position, and an amine group at the 3rd position—on the parent pyridine (B92270) ring.
In addition to its formal IUPAC name, the compound is also known by other designations in chemical literature and commercial databases. An alternative, equally valid name is 3-Amino-5-chloro-6-methylpyridine wikipedia.orgchemicalbook.comchemicalbook.com. This naming convention prioritizes the amine functional group. Commercially, it is often cataloged under its CAS (Chemical Abstracts Service) number, which is 896161-13-0 , ensuring a unique identification in databases wikipedia.orgchemicalbook.comchemicalbook.com.
| Identifier Type | Designation |
| IUPAC Name | This compound |
| Alternative Name | 3-Amino-5-chloro-6-methylpyridine |
| CAS Number | 896161-13-0 |
Structural Representation and Atom Numbering Conventions
The structure of this compound consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are attached to the carbon atoms of this ring.
According to IUPAC conventions for heterocyclic systems, the numbering of the atoms in the pyridine ring begins at the nitrogen atom, which is assigned position 1. The numbering then proceeds clockwise around the ring. Consequently, the positions of the substituents in this compound are unambiguously defined as follows:
Nitrogen (N): Position 1
Amine group (-NH₂): Position 3
Chloro group (-Cl): Position 5
Methyl group (-CH₃): Position 6
This numbering system is crucial for correctly identifying the compound and its isomers wikipedia.org.
Structural Formula of this compound
Chemical Reactivity and Derivatization Pathways of 5 Chloro 6 Methylpyridin 3 Amine
Reactions Involving the Aminopyridine Moiety
The aminopyridine moiety of 5-chloro-6-methylpyridin-3-amine is the primary site for a variety of chemical transformations, owing to the nucleophilic nature of the amino group and the potential for electrophilic substitution on the pyridine (B92270) ring.
Nucleophilic Reactivity of the Amino Group
The amino group at the 3-position of the pyridine ring is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.
The amino group of this compound can be readily acylated to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) leads to the formation of N-(5-chloro-6-methylpyridin-3-yl)acetamide. mdpi.com This transformation is a common strategy to protect the amino group or to introduce new functionalities. mdpi.com The reaction typically proceeds by dissolving the aminopyridine in a suitable solvent like dichloromethane (B109758) or pyridine, followed by the dropwise addition of the acylating agent, such as an acyl chloride or anhydride, often at reduced temperatures to control the reaction's exothermicity.
Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides. For example, reaction with a suitable sulfonyl chloride can yield sulfonamide derivatives. chemrxiv.org These reactions are significant in medicinal chemistry for the synthesis of compounds with potential biological activities. chemrxiv.org
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product | Reference |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Acetic anhydride | N-(5-bromo-2-methylpyridin-3-yl)acetamide | mdpi.com |
| Halo(het)arene sulfonyl halides | Amines | Sulfonamides | chemrxiv.org |
The nitrogen atom of the amino group can undergo alkylation reactions, although this is less common than acylation. smolecule.com More significantly, the amino group can direct arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be applied to arylate the amino group. beilstein-journals.org However, a more common strategy for creating biaryl systems involves utilizing the halogen substituent for cross-coupling reactions. mdpi.comgoogle.com
Transition-metal-free N-arylation of amines has also been reported, providing an alternative route to N-aryl ammonium (B1175870) salts. organic-chemistry.org
The primary amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. tpu.rugoogle.com The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups.
For instance, the diazonium group can be replaced by a halogen (Sandmeyer reaction), a hydroxyl group, or a cyano group. tpu.ru A one-pot synthesis of chloropyridines from aminopyridines via diazotization has been developed, where the intermediate pyridyl triflates are generated in situ. tpu.ru Azo coupling reactions are another important transformation of diazonium salts, leading to the formation of azo compounds. nih.gov
Table 2: Diazotization of Aminopyridines
| Starting Material | Reagents | Key Intermediate | Subsequent Product(s) | Reference |
| Aminopyridines | NaNO₂, Trifluoromethanesulfonic acid, DMF, DMSO | Pyridyl triflates | Chloropyridines | tpu.ru |
| Aminopyridines | NaNO₂, HCl | Diazonium salt | Azo compounds | nih.gov |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino group and the methyl group can influence the regioselectivity of such reactions. The chlorine atom also acts as a director. vulcanchem.com
Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com For example, nitration of similar pyridine derivatives can occur, introducing a nitro group onto the ring. The position of substitution is directed by the existing substituents. The chlorine atom at position 5 and the amino group at position 3 would direct incoming electrophiles to specific positions on the ring.
Reactivity of the Chloro Substituent
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro group by various nucleophiles. smolecule.com
Common nucleophiles that can displace the chlorine include amines, alkoxides, and thiolates. This reactivity is crucial for the synthesis of a wide range of derivatives. For instance, reaction with morpholine (B109124) can lead to the formation of the corresponding morpholinyl-substituted pyridine. google.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective for derivatizing the chloro position. In these reactions, the chloro group is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comgoogle.com This method is widely used to synthesize biaryl compounds. mdpi.com
Table 3: Reactivity of the Chloro Substituent
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Morpholine | Morpholinyl-substituted pyridine | google.com |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound | mdpi.comgoogle.com |
| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group, in this case, the chlorine atom, on the aromatic ring. The rate and regioselectivity of these reactions are influenced by the electronic properties of the substituents on the pyridine ring.
The chlorine atom at position 5 can be displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom itself facilitates this attack. However, the amino group at position 3 is an electron-donating group, which can partially deactivate the ring towards nucleophilic attack. The methyl group at position 6 can exert a steric hindrance effect on the adjacent chlorine atom, potentially influencing the reaction rate.
SNAr reactions are a common strategy for functionalizing pyridines. nih.govacs.org The reaction conditions for SNAr on chloropyridines often require elevated temperatures and the use of a base. acs.org Ionic liquids have also been explored as a medium for SNAr reactions, sometimes offering milder reaction conditions. rsc.org Computational models can be used to predict the likelihood and outcome of SNAr reactions by calculating activation energies. chemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. researchgate.netresearchgate.net this compound, possessing a halogen substituent, is a suitable substrate for these types of reactions.
Formation of Carbon-Carbon Bonds
Several palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds at the 5-position of the pyridine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comtcichemicals.com The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com It is a widely used method for the synthesis of biaryl compounds. tcichemicals.com
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| Aryl Halides | Arylboronic acids | Palladium complexes, Base | Biaryl compounds |
Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a versatile method for the formation of carbon-carbon bonds and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chloropyridine and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.orgscirp.org The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes and is often carried out under mild conditions. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
| Aryl Halide | Terminal Alkyne | Palladium complex, Copper(I) salt, Amine base | Aryl Alkyne | organic-chemistry.org |
| 2-Bromo-6-methylpyridine | 1-Ethynyl-3-methoxybenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine | nih.gov |
| 3-Halogen-2-aminopyridines | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-Amino-3-alkynylpyridines | scirp.org |
Formation of Carbon-Nitrogen Bonds
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the chloropyridine with an amine. mdpi.comorganic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. mdpi.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence its scope. mdpi.comorganic-chemistry.org
Reductive Dehalogenation
The chlorine atom of this compound can be removed through a process called reductive dehalogenation. This reaction typically involves the use of a reducing agent, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), to replace the chlorine atom with a hydrogen atom. This transformation is useful for the synthesis of the corresponding 2-methylpyridin-3-amine.
Reactivity of the Methyl Substituent
The methyl group at the 6-position of the pyridine ring also offers opportunities for further functionalization.
Oxidation Reactions
The oxidation of this compound can proceed at different sites, primarily involving the exocyclic amino group and the pyridine ring nitrogen. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions employed. While the amine group can be oxidized to form nitroso, nitro, or other nitrogenous species, a common transformation for pyridine derivatives is the oxidation of the ring nitrogen to form an N-oxide. ambeed.com
In related pyridine systems, the oxidation of an exocyclic amine group can be achieved, potentially leading to nitro compounds. ambeed.com However, careful control of reaction conditions is crucial to achieve selectivity. For instance, in the synthesis of related compounds, oxidation must be carefully managed to prevent the unwanted oxidation of the pyridine rings themselves. google.com The presence of both an oxidizable amine and a pyridine nitrogen in this compound necessitates a chemoselective approach to target a specific site. Milder oxidizing agents are typically required for the selective oxidation of the amino group without affecting the pyridine ring.
Pyridine Nitrogen Reactivity
The lone pair of electrons on the pyridine nitrogen atom makes it a key center for reactivity, particularly for reactions with electrophiles. This reactivity manifests primarily as N-oxidation and quaternization, converting the neutral tertiary amine functionality of the pyridine ring into a positively charged species.
N-Oxidation Reactions
The pyridine nitrogen of this compound can be oxidized to its corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction, which can significantly modify the reactivity of the pyridine ring toward further substitution.
For a closely related compound, 5-Chloro-6-methyl-3-nitropyridin-2-amine, oxidation leads to the formation of the corresponding N-oxide. This suggests that the nitrogen of this compound would behave similarly. The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.
| Reactant | Oxidizing Agent | Major Product |
| This compound | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide |
| 5-Chloro-6-methyl-3-nitropyridin-2-amine | Not specified | 5-Chloro-6-methyl-3-nitropyridin-2-oxide |
This table presents the expected product of N-oxidation based on typical pyridine chemistry and data from related compounds.
Quaternization
Quaternization involves the alkylation of the pyridine nitrogen atom, resulting in the formation of a positively charged quaternary pyridinium (B92312) salt. google.com This reaction is typically achieved by treating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile.
The quaternization of the nitrogen atom significantly alters the molecule's properties, including its solubility and electronic characteristics. The resulting pyridinium salt is more susceptible to nucleophilic attack, particularly by reducing agents. Studies on similar pyridine structures have demonstrated that quaternization can be effectively carried out in solvents like acetone (B3395972) or acetonitrile, with temperature influencing the reaction rate. researchgate.net
| Reactant | Reagent Example | Product Type |
| 6-Chloro-4-methylpyridin-3-ol | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt |
| 3-Methyl-5-hydroxypyridine | Benzyl Bromide | N-Benzylpyridinium Bromide Salt |
| 3-pyridyl-1,4-dihydropyridine derivative | Alkyl Bromides | Pyridinium Bromide Salt researchgate.net |
This table showcases common reagents used for the quaternization of pyridine rings, as documented for related compounds.
Regioselectivity and Chemoselectivity in Multi-functionalized Pyridine Systems
The reactivity of this compound is a complex interplay of the electronic and steric effects of its three substituents, leading to challenges and opportunities in regioselectivity and chemoselectivity. The molecule possesses multiple reactive sites: the nucleophilic pyridine nitrogen, the exocyclic amino group, the chloro-substituted carbon, and the aromatic ring itself.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this molecule, there is a competition between the pyridine nitrogen and the exocyclic amino group for electrophiles. For example, acylation could occur at the more nucleophilic amino group to form an amide or at the pyridine nitrogen to form a pyridinium salt. Similarly, oxidation could target either the nitrogen of the ring or the exocyclic amine. Achieving chemoselectivity requires careful selection of reagents and reaction conditions. For instance, the oxidation of a sulfur-containing group on a pyridine derivative required carefully controlled conditions to prevent the oxidation of the pyridine nitrogen itself, highlighting the need for chemoselective methods. google.com
Regioselectivity is concerned with where on the molecule a reaction occurs.
N-functionalization: The accessibility of the pyridine nitrogen's lone pair is influenced by steric hindrance from the adjacent methyl group at position 6. This steric effect can modulate the rate of reactions like N-oxidation and quaternization compared to isomers where the nitrogen is less sterically hindered.
Electrophilic Aromatic Substitution: The orientation of incoming electrophiles is directed by the existing substituents. The amino group at C3 is a strong activating group and an ortho-, para-director. The methyl group at C6 is a weak activating group, also directing ortho- and para-. The chloro group at C5 is deactivating but an ortho-, para-director. The combined influence of these groups makes positions C2 and C4 the most likely sites for electrophilic attack, with the specific outcome depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution: The electron-withdrawing chloro group makes the carbon atom at position 5 susceptible to nucleophilic aromatic substitution, allowing for the displacement of the chloride ion by various nucleophiles. The presence of other groups on the ring will modulate the ease of this substitution.
The unique arrangement of the chloro, methyl, and amino groups on the pyridine ring distinguishes the reactivity of this compound from its isomers, providing a specific landscape for selective chemical modifications.
Computational and Theoretical Investigations of 5 Chloro 6 Methylpyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the geometric and electronic properties of molecules. These methods offer a theoretical framework to understand molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a prevalent method for studying substituted pyridines due to its balance of accuracy and computational efficiency. bohrium.com DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently employed to determine the optimized molecular geometry. bohrium.commdpi.comsigmaaldrich.com This process identifies the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
For analogous compounds, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), DFT calculations have been instrumental in understanding their structural and electronic properties. mdpi.com These studies reveal how different substituents on the pyridine (B92270) ring influence its geometry and electron distribution. The principles from these analyses can be extended to predict the structure of 5-Chloro-6-methylpyridin-3-amine. For instance, the positions of the chloro, methyl, and amine groups are expected to cause slight distortions in the planarity of the pyridine ring and influence the bond lengths within the aromatic system.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine (Analog) (Note: This data is for a representative substituted pyridine and serves as an illustrative example.)
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C-Cl | ~1.74 |
| C-N (ring) | ~1.33 - 1.34 | |
| C-C (ring) | ~1.38 - 1.40 | |
| C-NH2 | ~1.39 | |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | C-C-Cl | ~121 |
| C-N-C (ring) | ~117 |
Molecular Orbital Analysis
The analysis of molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions within a molecule.
Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of various substituted pyridines, the HOMO-LUMO gap was found to be a significant parameter in assessing their reactivity. For a series of 5-bromo-2-methylpyridin-3-amine derivatives, the calculated HOMO-LUMO gaps were in the range of 4.13–4.86 eV. mdpi.com It is anticipated that this compound would exhibit a similar energy gap, indicative of a chemically reactive molecule. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Pyridine (Analog) (Note: This data is for a representative substituted pyridine and serves as an illustrative example.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -6.0 |
| LUMO | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bohrium.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (nucleophilic, often red) and electron-poor (electrophilic, often blue) areas.
Prediction of Spectroscopic Properties
Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra. Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and the wavelengths of maximum absorption (λmax) in UV-Visible spectroscopy. For various pyridine derivatives, these predicted spectra have shown good agreement with experimental data, validating the computational models used. sigmaaldrich.com These techniques could be applied to this compound to predict its characteristic spectral signatures.
Simulated NMR Spectra (GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach used to predict the NMR chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C). Calculations are typically performed using the B3LYP/6-311++G(d,p) level of theory, and the predicted isotropic shielding values are referenced against a standard, commonly Tetramethylsilane (TMS), to yield chemical shifts.
For analogous pyridine derivatives, studies show that the chemical environment, influenced by substituents like chloro, amino, and methyl groups, significantly affects the shielding of atomic nuclei. In a hypothetical GIAO study of this compound, the electron-withdrawing chlorine atom would be expected to deshield nearby carbon and hydrogen atoms, shifting their signals to a higher ppm value. Conversely, the electron-donating amino and methyl groups would cause an upfield shift (lower ppm) for adjacent nuclei.
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridine Ring Note: This table is illustrative, based on data for analogous compounds, as specific data for this compound was not found in the searched literature.
| Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
| H (ring) | 7.0 - 8.5 | Position relative to N, Cl, and NH₂ groups |
| H (CH₃) | 2.4 - 2.7 | Shielding effect of the pyridine ring |
| H (NH₂) | 3.5 - 5.0 | Hydrogen bonding, solvent effects |
| C (ring) | 110 - 160 | Direct attachment of electronegative/electropositive groups |
| C (CH₃) | 15 - 25 | Alkyl group in an aromatic environment |
Predicted Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and skeletal structure. DFT calculations are highly effective in predicting these vibrational modes. The assignments of these modes are often confirmed by Potential Energy Distribution (PED) analysis.
For this compound, key vibrational modes can be predicted based on studies of similar molecules:
N-H Vibrations : The stretching vibrations of the amine (NH₂) group are typically observed in the 3300–3500 cm⁻¹ region.
C-H Vibrations : Aromatic C-H stretching vibrations generally appear between 3000 and 3100 cm⁻¹. The C-H stretching modes of the methyl group are expected at slightly lower frequencies, around 2850–2960 cm⁻¹.
C=C and C=N Vibrations : The stretching vibrations of the pyridine ring (C=C and C=N bonds) are found in the 1400–1650 cm⁻¹ range.
C-Cl Vibration : The carbon-chlorine stretching mode is typically assigned to a band in the lower frequency region, often around 700-900 cm⁻¹.
Table 2: Predicted Fundamental Vibrational Frequencies for a Chloro-Methyl-Amino Pyridine Derivative Note: This table is illustrative, based on data for analogous compounds. Specific assignments for this compound would require a dedicated computational study.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Asymmetric Stretch | ~3430 | IR, Raman |
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |
| Methyl C-H Stretch | 2910 - 2960 | IR, Raman |
| C=C / C=N Ring Stretch | 1500 - 1600 | IR, Raman |
| C-Cl Stretch | 700 - 900 | IR, Raman |
UV-Vis Absorption Spectra Prediction
The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the maximum absorption wavelengths (λ_max), excitation energies, and the nature of the electronic transitions, such as π → π* or n → π*.
For pyridine derivatives, the absorption bands observed in the UV-Visible spectrum are typically due to π → π* transitions within the aromatic system. In a TD-DFT study of this compound, one would analyze the contributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often localized on the electron-rich parts of the molecule (like the amino group and the pyridine ring), while the LUMO may be distributed across the ring system. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic stability and reactivity. Studies on similar molecules show absorption maxima in the 250-350 nm range.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. While specific mechanistic studies for this compound are sparse, research on the Suzuki cross-coupling reactions of the analogous 5-bromo-2-methylpyridin-3-amine provides a framework for understanding its reactivity.
Transition State Characterization
DFT calculations can locate and characterize the transition state (TS) of a reaction, which represents the highest energy point along the reaction coordinate. Identifying the TS is crucial for understanding the reaction's kinetics and mechanism. This involves geometry optimization to find the saddle point on the potential energy surface and frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction mode.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound dictate its physical properties and how it interacts with other molecules. Conformational analysis involves identifying the stable conformers (rotational isomers) and their relative energies. For this molecule, a key aspect would be the orientation of the amino group relative to the pyridine ring.
Intermolecular interactions, such as hydrogen bonding, are critical. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions, revealing charge delocalization and the stabilizing energy associated with donor-acceptor interactions. In the solid state, these interactions would govern the crystal packing arrangement.
Structure-Property Relationship Studies (theoretical aspects)
Computational studies on similar pyridine derivatives often utilize DFT methods, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), to perform geometry optimization and predict various molecular properties. mdpi.comtandfonline.comeurjchem.com These methods allow for detailed analysis of the molecule's electronic landscape and reactivity indicators.
Predicted Physicochemical and Electronic Properties
Public databases provide computationally predicted properties for this compound. These values offer a preliminary assessment of the molecule's characteristics.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H7ClN2 | uni.lu |
| Monoisotopic Mass | 142.02977 Da | uni.lu |
| XlogP (predicted) | 1.2 | uni.lu |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. mdpi.com
In studies of related aminopyridine derivatives, the HOMO is typically distributed over the aminopyridine moiety, while the LUMO is located across the pyridine ring system. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. mdpi.com For substituted pyridine derivatives, these energy gaps often fall within the range of 4.1 to 5.0 eV, indicating significant charge transfer possibilities within the molecule. mdpi.com
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Representative Calculated Global Reactivity Parameters
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I+A)/2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to change in electron distribution. |
Note: The values for these parameters are derived from the HOMO and LUMO energies calculated using DFT methods and are used to compare the reactivity of different molecules.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP surface displays regions of varying electron density, which are color-coded to indicate electrostatic potential.
Red Regions: Indicate electron-rich areas, representing the most negative potential. These sites are susceptible to electrophilic attack. In aminopyridine compounds, the nitrogen atom of the pyridine ring is typically an electron-rich site. mdpi.com
Blue Regions: Indicate electron-deficient areas, representing the most positive potential. These are prime targets for nucleophilic attack. The hydrogen atoms of the amino group are often depicted as electron-deficient. mdpi.com
Green Regions: Represent neutral or zero potential areas.
For this compound, the MEP map would likely show a negative potential (red) around the pyridine nitrogen atom and a positive potential (blue) near the amino group's hydrogens, highlighting these as the primary sites for intermolecular interactions.
Predicted Collision Cross Section (CCS)
Computational methods can also predict the ion mobility of a molecule, providing a theoretical collision cross-section (CCS) value. This parameter is related to the molecule's size and shape in the gas phase and is useful in analytical techniques like ion mobility-mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 143.03705 | 125.0 |
| [M+Na]⁺ | 165.01899 | 135.5 |
| [M-H]⁻ | 141.02249 | 127.4 |
| [M+NH₄]⁺ | 160.06359 | 146.1 |
| [M+K]⁺ | 180.99293 | 131.9 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Applications in Advanced Chemical Synthesis and Material Science
5-Chloro-6-methylpyridin-3-amine as a Versatile Synthetic Building Block
The strategic positioning of reactive sites on the this compound molecule allows it to serve as a foundational component in multi-step synthetic pathways. The presence of the amino group, the chloro substituent, and the pyridine (B92270) ring itself provides multiple avenues for chemical modification and elaboration.
This compound is an ideal starting material for constructing more elaborate heterocyclic frameworks. The amino group can readily participate in condensation and cyclization reactions, while the chloro atom can be substituted or involved in cross-coupling reactions. Pyridine and its derivatives have historically been utilized as precursors for a variety of useful compounds due to their stability and availability for direct cross-coupling reactions. nih.govcore.ac.uk This dual reactivity is key to its utility in building fused ring systems and other complex heterocyclic structures relevant to medicinal chemistry and materials science.
This compound serves as a critical intermediate in the synthesis of functionalized organic molecules, including those with applications in pharmaceuticals and agrochemicals. The chloro- and amino-substituents can be manipulated to introduce a variety of other functional groups.
A prime example of its utility is demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Although research often highlights the use of its bromo-analogue, 5-bromo-2-methylpyridin-3-amine (B1289001), the principles are directly applicable. nih.govcore.ac.uk In these reactions, the halogen atom (chloro or bromo) on the pyridine ring is coupled with an arylboronic acid in the presence of a palladium catalyst. This method is a practical approach for creating C-C bonds and synthesizing biaryl compounds, which are scaffolds of significant interest. nih.govmdpi.com For instance, the reaction of the related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids yields a series of novel pyridine derivatives in moderate to good yields. nih.govmdpi.com
| Reactant A | Reactant B (Arylboronic Acid) | Product | Reaction Type | Ref |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Suzuki Coupling | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Suzuki Coupling | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | Suzuki Coupling | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | Suzuki Coupling | mdpi.com |
Derivatization for Novel Chemical Entities
The functional groups on this compound provide handles for extensive derivatization, leading to the creation of novel chemical entities with tailored properties.
The amine functionality is a key feature that enables the synthesis of pyridine-fused heterocyclic systems. These reactions typically involve the condensation of the amino group with a suitable bifunctional reagent to build a new ring fused to the original pyridine core. For example, related 6-amino-pyridinecarbonitrile derivatives can be treated with reagents like ethyl acetoacetate, urea, or thiourea (B124793) to construct pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net Similarly, reaction with malononitrile (B47326) can lead to 1,8-naphthyridine (B1210474) derivatives, and reaction with hydrazine (B178648) followed by treatment with other reagents can yield pyrazolo-[3,4-b]-pyridine derivatives. researchgate.net These sequential reaction strategies are powerful tools for generating novel polycyclic amines. researchgate.net
| Starting Material Type | Reagent | Fused System Formed | Ref |
| Aminopyridine Derivative | Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine | researchgate.net |
| Aminopyridine Derivative | Malononitrile | 1,8-Naphthyridine | researchgate.net |
| Hydrazido-pyridine Derivative | Acetic Acid | Pyrazolo[3,4-b]pyridine | researchgate.net |
The reactivity of both the amino and chloro groups on this compound allows for its incorporation into macrocyclic architectures. A well-established method for constructing such large rings is through palladium-catalyzed amination reactions. mdpi.com In a potential synthetic route, the amine of this compound could first be functionalized, for example, by reacting it with a molecule that also contains a reactive site for macrocyclization.
More directly, related N,N'-bis(halopyridinyl) derivatives of diazacrown ethers have been successfully used in Pd-catalyzed macrocyclization reactions with various polyamines to yield novel macrobicyclic and macrotricyclic compounds of the cryptand type. mdpi.com This demonstrates a clear precedent for using the C-Cl bond of a pyridine ring as a key reaction site for building complex, three-dimensional macrocycles. The synthesis of medium-sized rings and macrocycles is a significant area of research, and cascade reactions involving internal nucleophiles represent an advanced strategy to build these structures without requiring high-dilution conditions. whiterose.ac.uk
Potential for Applications in Materials Science
While direct applications of this compound in materials science are not extensively documented, the properties of structurally related pyridine compounds strongly suggest its potential as a valuable building block in this field, particularly in the design of liquid crystals and chiral dopants.
Pyridine-containing molecules are of great interest in materials science, finding use in liquid crystals, luminescent materials, and chiral coordination frameworks. researchgate.net The incorporation of a pyridine ring into a molecule can influence its mesogenic (liquid crystalline) properties. rsc.org For instance, hydrogen-bonded complexes involving pyridine moieties can form liquid crystalline phases. acs.org
Derivatives of this compound are promising candidates for creating novel liquid crystals. Following a Suzuki cross-coupling reaction to create biphenyl (B1667301) derivatives, the resulting compounds possess structural features conducive to forming liquid crystalline phases. nih.govcore.ac.uk Furthermore, such derivatives could function as chiral dopants. When a small amount of a chiral compound is added to an achiral nematic liquid crystal, it can induce a helical structure, resulting in a cholesteric phase. mdpi.com Biphenyl compounds with restricted rotation and a large dipole moment are often used as chiral dopants. nih.govcore.ac.uk Density functional theory (DFT) studies on biphenyl derivatives synthesized from the analogous 5-bromo-2-methylpyridin-3-amine have shown that these molecules possess significant dipole moments, marking them as potential candidates for chiral dopants in liquid crystal applications. nih.govcore.ac.uk The specific substitution pattern of this compound offers a unique scaffold to design and synthesize new materials with tailored optical and electronic properties. rsc.org
Role in Catalyst Development
While specific, documented applications of this compound as a primary ligand in catalyst development are not extensively reported in publicly available research, its molecular architecture is characteristic of substituted aminopyridines that are crucial in modern catalysis. The utility of such compounds stems from the electronic properties of the pyridine ring and the coordinating capabilities of its nitrogen atoms.
Generally, pyridine derivatives serve as effective ligands for a variety of transition metals, including palladium, rhodium, iridium, and ruthenium. rsc.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate to a metal center. In compounds like this compound, the presence of an additional amino group offers a secondary coordination site, allowing it to act as a bidentate ligand. This chelation can form stable five- or six-membered ring complexes with the metal, which often enhances catalytic activity and selectivity. rsc.org
The substituents on the pyridine ring—in this case, a chloro group and a methyl group—play a significant role in modulating the electronic and steric properties of the ligand. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can fine-tune the electron density at the metal center, thereby influencing the catalyst's reactivity and stability.
Recent advancements have highlighted the use of aminopyridines in sophisticated catalytic systems. For example, research has shown that ruthenium catalysts can activate aminopyridines through π-coordination, where the catalyst binds to the entire pyridine ring rather than just the nitrogen atom. organic-chemistry.orgnih.gov This mode of activation facilitates reactions like nucleophilic aromatic substitution, which are traditionally difficult to achieve with pyridine compounds. organic-chemistry.orgthieme-connect.com In such a scenario, a molecule like this compound could potentially serve as a substrate that is activated by a catalyst.
Furthermore, N-aryl-2-aminopyridines are widely used in reactions involving C-H bond activation. The pyridine nitrogen acts as a directing group, guiding the metal catalyst to a specific C-H bond on the aryl substituent, enabling its functionalization in an atom-economical manner. rsc.org Although this compound is not an N-aryl-2-aminopyridine, its structural motifs are relevant to the design of ligands for similar transformations. For instance, related bromo-aminopyridine derivatives are used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize more complex molecules. mdpi.com
The potential applications for ligands derived from or analogous to this compound are summarized in the table below, based on the established reactivity of similar aminopyridine systems.
| Catalyst System | Type of Reaction | Role of Aminopyridine Ligand/Substrate | Potential Outcome |
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki) | Acts as a substrate or part of a more complex ligand to couple with other molecules. mdpi.com | Synthesis of bi-aryl compounds and other complex organic derivatives. mdpi.com |
| Rhodium (Rh) | C-H Activation / Annulation | The pyridine nitrogen can act as a directing group to facilitate cyclization reactions. rsc.org | Construction of N-heterocycles like indoles. rsc.org |
| Ruthenium (Ru) | Amination via π-Coordination | The aminopyridine acts as a substrate, activated by forming a transient η⁶-pyridine complex with the metal. organic-chemistry.orgnih.gov | Facilitates C-N bond cleavage and substitution with various amines. organic-chemistry.orgthieme-connect.com |
Future Research Directions and Emerging Methodologies for Halogenated Aminopyridines
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry is increasingly focusing on "green" and sustainable practices. ijarsct.co.innih.gov This has spurred the development of novel synthetic routes for pyridines and their derivatives that are not only efficient but also environmentally benign. nih.govtandfonline.com Future research will likely concentrate on several key areas:
Catalysis: The use of transition metals and enzymes as catalysts has enabled the synthesis of complex heterocycles with high selectivity and yield. numberanalytics.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes, for instance, offers a green pathway to substituted pyridines. rsc.org Similarly, copper-catalyzed amination reactions provide an efficient method for producing aminopyridine derivatives under mild conditions. researchgate.net The development of new biocatalysts, such as engineered enzymes, is a growing area of interest for their selectivity and mild reaction conditions. ijarsct.co.in
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow the synthesis of complex molecules like pyridine (B92270) derivatives in a single step, which reduces waste and saves time. tandfonline.comnumberanalytics.com Four-component reactions for the synthesis of 2-aminopyridines have been developed using various catalysts, highlighting the potential of this approach. researchgate.net
Alternative Starting Materials: Research is exploring the use of biomass-derived materials as renewable feedstocks for pyridine synthesis, offering a sustainable alternative to fossil fuels. numberanalytics.com
Solvent-Free and Microwave-Assisted Synthesis: Techniques like solvent-free synthesis and microwave irradiation are being employed to create more environmentally friendly and efficient reaction conditions. nih.govnih.gov
Exploration of Novel Reactivity Patterns
Understanding and exploiting the reactivity of halogenated aminopyridines is crucial for developing new synthetic methodologies and applications. While the functionalization of aminopyridines can be challenging due to their electronic properties, several promising areas of research are emerging: researchgate.net
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. oup.com Nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides has shown promising functional group compatibility. nih.gov Cobalt-catalyzed reactions of chloropyridines with Grignard reagents have also proven effective. oup.comoup.com The Suzuki-Miyaura cross-coupling is a dominant method, though challenges remain with certain substrates like 2-pyridylboronic acid esters. nih.govresearchgate.net Palladium-carbene catalyzed carbonylative Suzuki cross-coupling offers a direct route to benzoylpyridines from chloropyridines. thieme-connect.com
C-H Functionalization: The direct functionalization of C-H bonds is an atom-economical approach to creating complex molecules. A novel route to 2-aminopyridines has been developed by merging C-H functionalization with amide alcoholysis. acs.org
Ring Transformation Reactions: The transformation of one heterocyclic ring system into another provides an alternative pathway to functionalized pyridines. For example, functionalized 4-aminopyridines can be prepared through the ring transformation of nitropyrimidinone. rsc.org
Advanced Computational Techniques for Property Prediction and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. auctoresonline.orgnih.gov For halogenated aminopyridines, these techniques offer powerful ways to predict properties and understand reaction mechanisms:
Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and reactivity of molecules. nih.govnih.gov These studies can predict properties like HOMO-LUMO energy gaps and electrostatic potential, which helps in understanding charge transfer and identifying reactive sites. worldscientific.comworldscientific.com DFT has been used to investigate the tautomeric preferences of aminopyridines and their ions. nih.govnih.gov
In Silico Screening and Design: Computational methods are used to design and screen virtual libraries of compounds for potential biological activity. malariaworld.orgtandfonline.com This approach, known as structure-based drug discovery (SBDD), accelerates the identification of promising lead compounds. nih.gov For instance, in silico studies have been used to design pyridine derivatives as potential inhibitors of various enzymes. tandfonline.commdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of automation and continuous processing is revolutionizing chemical synthesis, enabling faster, more efficient, and safer production of compounds.
Flow Chemistry: Performing reactions in a continuous flow system offers numerous advantages, including improved heat and mass transfer, shorter reaction times, and enhanced safety. numberanalytics.comnumberanalytics.com Flow microreactors have been successfully used for the synthesis of disubstituted pyridines and for the N-oxidation of pyridine derivatives. rsc.orgorganic-chemistry.org The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have also been adapted to microwave flow reactors. beilstein-journals.org This technology is particularly beneficial for large-scale production. organic-chemistry.org
Automated Synthesis: Automated platforms can rapidly synthesize and screen large libraries of compounds, significantly accelerating the drug discovery process. numberanalytics.comrsc.org These systems can perform complex organic reactions, including the synthesis of N-heterocycles, with minimal human intervention. ethz.ch The creation of diverse heterocycle libraries with over 10,000 discrete compounds is now possible using programmed synthesis on solid supports. researchgate.net
Design of New Functional Materials incorporating Pyridine Scaffolds
The unique electronic and coordination properties of the pyridine ring make it an excellent building block for a wide range of functional materials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. Pyridine-containing ligands are frequently used in the synthesis of MOFs. d-nb.infoacs.org The combination of different ligands can lead to mixed-ligand MOFs with synergistic properties. d-nb.info The introduction of pyridine can even induce structural reconfiguration, for example, transforming a 3D MOF into a 2D structure, which can enhance catalytic activity. rsc.org Functional groups can also be installed on the pyridine-containing ligands to enable post-synthetic modification of the MOF. rsc.org
Luminescent Probes: The Lewis basic pyridine moiety can be incorporated into materials like MOFs to create luminescent probes for detecting specific ions. For example, Cu(I)-based MOFs with pyridine sites have been shown to selectively detect Ce³⁺ ions. acs.org
High-Throughput Screening: Pyridine derivatives are used in high-throughput screening assays to identify lead molecules for drug development. ontosight.ai Libraries of these compounds are screened against biological targets to find those that modulate their activity. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-6-methylpyridin-3-amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution, analogous to methods used for structurally similar pyridinamine derivatives. For example, substituting chlorine in 3,6-dichloropyridine derivatives with methylamine under controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) typically yields 50–70% purity. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry to minimize byproducts like di-substituted amines . Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane) and NMR (¹H, ¹³C) to confirm substitution patterns and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 3–5 ppm). ¹³C NMR confirms substitution patterns via carbons adjacent to Cl and CH₃ groups .
- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., m/z 142.58 for C₆H₇ClN₂) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry (e.g., para vs. ortho substitution) using software like SHELXL .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved experimentally?
Ambiguities in regiochemistry or tautomerism require:
- Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks. For example, intermolecular N–H⋯N interactions in pyridinamine derivatives form centrosymmetric dimers, as seen in related chloropyridines .
- DFT Calculations : Predicts stable conformers and compares theoretical/experimental NMR shifts to validate structures .
Q. What strategies mitigate contradictions between spectroscopic data and computational predictions?
Discrepancies (e.g., unexpected NMR shifts or mass fragments) arise from solvent effects, tautomerism, or impurities. Solutions include:
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Analog Synthesis : Replace Cl or CH₃ with bioisosteres (e.g., F, CF₃) to study electronic effects. For example, 6-chloro-5-(trifluoromethyl)pyridin-3-amine shows enhanced lipophilicity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ measurements. Monitor metabolic stability via microsomal incubation and LC-MS .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Byproduct Control : Optimize reaction time and temperature to avoid di- or tri-substituted impurities. Use Pd-catalyzed cross-coupling for regioselective modifications .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for high-purity batches (>95%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
Q. Why might NMR spectra show unexpected splitting patterns in substituted derivatives?
- Dynamic Effects : Rotamers or slow exchange between tautomers (e.g., amine vs. imine forms) broaden peaks. Use variable-temperature NMR to confirm .
- Steric Hindrance : Bulky substituents restrict rotation, causing non-equivalent proton environments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | High polarity enhances substitution |
| Temperature | 70°C | Balances reaction rate vs. decomposition |
| Stoichiometry | 1.2 eq. methylamine | Minimizes di-substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
